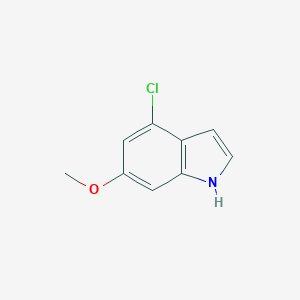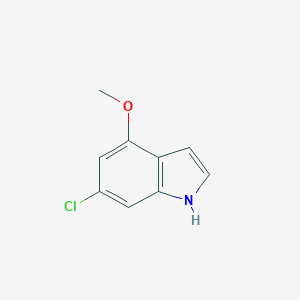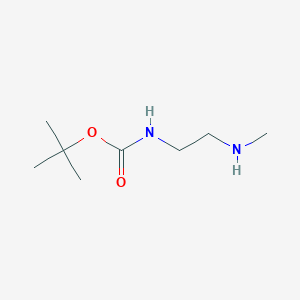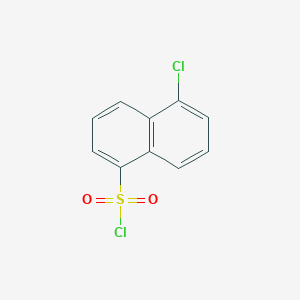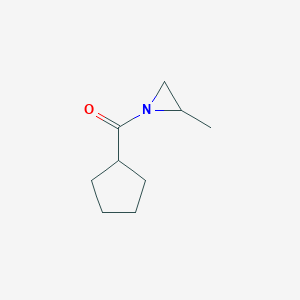
Cyclopentyl(2-methylaziridin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl(2-methylaziridin-1-yl)methanone, also known as CPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPME is a heterocyclic compound containing a five-membered ring with a nitrogen atom and a ketone group.
作用机制
The mechanism of action of Cyclopentyl(2-methylaziridin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. Cyclopentyl(2-methylaziridin-1-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response.
生化和生理效应
Cyclopentyl(2-methylaziridin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Cyclopentyl(2-methylaziridin-1-yl)methanone inhibits the proliferation of cancer cells and induces apoptosis. Cyclopentyl(2-methylaziridin-1-yl)methanone has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation. Additionally, Cyclopentyl(2-methylaziridin-1-yl)methanone has been shown to have antibacterial and antifungal activities.
实验室实验的优点和局限性
One advantage of using Cyclopentyl(2-methylaziridin-1-yl)methanone in lab experiments is its potential as a lead compound for the development of new drugs. Its antitumor and anti-inflammatory activities make it a promising candidate for further study. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its use in research.
未来方向
There are several future directions for research involving Cyclopentyl(2-methylaziridin-1-yl)methanone. One direction is the investigation of its potential as a lead compound for the development of anticancer drugs. Another direction is the study of its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and optimize its use in research.
合成方法
Cyclopentyl(2-methylaziridin-1-yl)methanone can be synthesized through a multistep process involving the reaction of cyclopentanone with ethyl chloroformate, followed by the reaction with methylamine. The final step involves the reaction of the intermediate with sodium borohydride to yield Cyclopentyl(2-methylaziridin-1-yl)methanone.
科学研究应用
Cyclopentyl(2-methylaziridin-1-yl)methanone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity and has been considered as a potential lead compound for the development of anticancer drugs. Cyclopentyl(2-methylaziridin-1-yl)methanone has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, Cyclopentyl(2-methylaziridin-1-yl)methanone has been investigated for its antibacterial and antifungal activities.
属性
CAS 编号 |
116706-94-6 |
|---|---|
产品名称 |
Cyclopentyl(2-methylaziridin-1-yl)methanone |
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC 名称 |
cyclopentyl-(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C9H15NO/c1-7-6-10(7)9(11)8-4-2-3-5-8/h7-8H,2-6H2,1H3 |
InChI 键 |
JJAINMBCTBTOIQ-UHFFFAOYSA-N |
SMILES |
CC1CN1C(=O)C2CCCC2 |
规范 SMILES |
CC1CN1C(=O)C2CCCC2 |
同义词 |
Aziridine, 1-(cyclopentylcarbonyl)-2-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



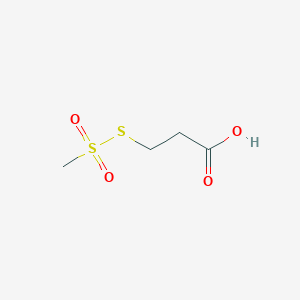
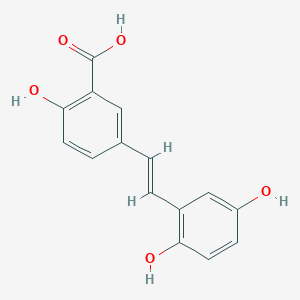
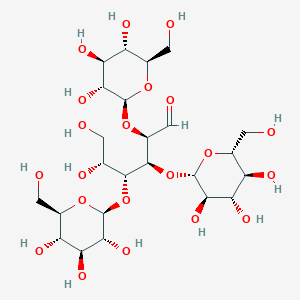
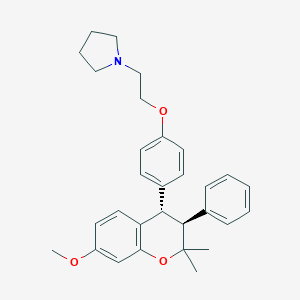
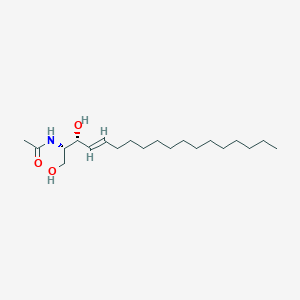
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)
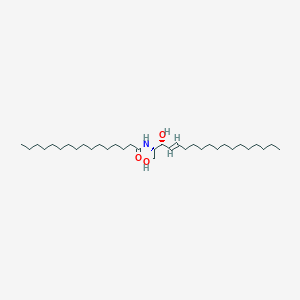
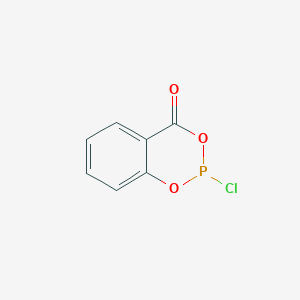
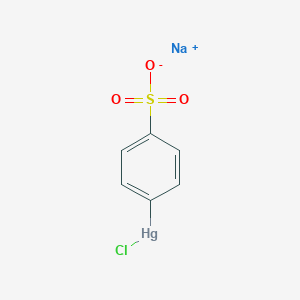
![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)
